molecular formula C12H16O2 B2809753 Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester CAS No. 71707-94-3

Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester

Cat. No. B2809753
CAS RN: 71707-94-3
M. Wt: 192.258
InChI Key: GGHQOUBFMDLZOR-IHWYPQMZSA-N
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Description

Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a bicyclic compound that contains a carboxylic acid and a methyl ester functional group.2.0]deca-4,9-diene-9-carboxylic acid methyl ester.

Mechanism of Action

The mechanism of action of Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester in lab experiments is its potential as a catalyst in chemical reactions. It is also relatively easy to synthesize. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester. One direction is to further investigate its mechanism of action and its potential as a drug candidate. Another direction is to study its potential as a catalyst in other chemical reactions. Additionally, more research is needed to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester involves several steps. The first step involves the preparation of the starting material, which is bicyclo[6.2.0]deca-4,9-diene. This compound is then reacted with a carboxylic acid and a methyl ester to form the final product. The reaction is typically carried out under high pressure and high temperature conditions.

Scientific Research Applications

Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a catalyst in chemical reactions. Additionally, Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester has been studied for its potential use in the development of new drugs.

properties

IUPAC Name

methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-14-12(13)11-8-9-6-4-2-3-5-7-10(9)11/h2-3,8-10H,4-7H2,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHQOUBFMDLZOR-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2C1CCC=CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2C1CC/C=C\CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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